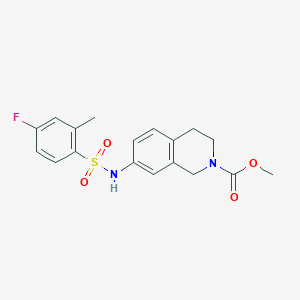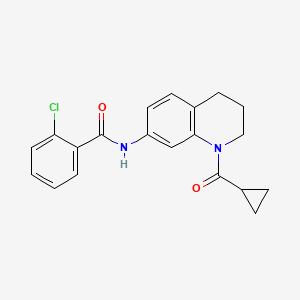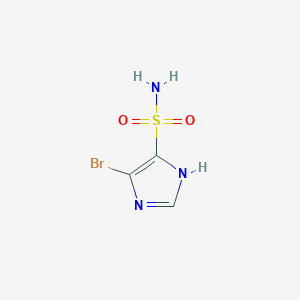![molecular formula C7H11N3OS2 B2489298 2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 393564-93-7](/img/structure/B2489298.png)
2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the cyclization of thiosemicarbazide with different aromatic acids and ethanol to yield 5-phenyl-1,3,4-thiadiazol-2-amine . This intermediate can then be reacted with N-substituted alpha-chloroacetanilides using potassium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Applications De Recherche Scientifique
2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. .
Materials Science: Thiadiazole derivatives are used in the synthesis of advanced materials, including polymers and nanomaterials, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, block receptors, or interfere with biochemical pathways, leading to its biological effects . The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These include compounds like 5-phenyl-1,3,4-thiadiazol-2-amine and N-(5-({[2-methyl-4-oxoquinazolin-3(4H)-yl] amino} methyl)-1,3,4-thiadiazol-2-yl)-N4-[1-(4-nitrophenyl) (phenyl) methanone]-semicarbazone
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which contain the thiazole nucleus, are used in medicinal chemistry.
Uniqueness
2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This gives it distinct chemical and biological properties compared to other thiadiazole and thiazole derivatives .
Propriétés
IUPAC Name |
2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-4(2)5(11)8-6-9-10-7(12-3)13-6/h4H,1-3H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJAWPVVLYWFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)



![1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea](/img/structure/B2489225.png)


![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)





